molecular formula C21H16N4O2 B2996508 6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 632361-67-2

6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2996508
CAS No.: 632361-67-2
M. Wt: 356.385
InChI Key: XDOGNJLDFNSERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with two 4-methoxyphenyl groups attached at the 6 and 7 positions and a carbonitrile group at the 3 position

Preparation Methods

The synthesis of 6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the condensation of isoflavone and 3-aminopyrazole. The reaction can be carried out under different conditions, such as microwave irradiation or conventional heating. For instance, 5,6-diarylpyrazolo[1,5-a]pyrimidines can be synthesized via microwave irradiation, while 6,7-diarylpyrazolo[1,5-a]pyrimidines are obtained through conventional heating . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonitrile group.

    Substitution: The compound can undergo substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane, and controlled temperatures ranging from -78°C to >45°C . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its photophysical properties are influenced by the presence of electron-donating groups, which enhance its absorption and emission behaviors .

Comparison with Similar Compounds

6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

6,7-bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c1-26-17-7-3-14(4-8-17)19-13-23-21-16(11-22)12-24-25(21)20(19)15-5-9-18(27-2)10-6-15/h3-10,12-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOGNJLDFNSERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C#N)N=C2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.